1,2-Dichlorohexane
Description
Significance in Organic Chemistry and Environmental Science
Within the realm of organic chemistry, 1,2-dichlorohexane is a useful research chemical. chemicalbook.in It finds application as an intermediate in the synthesis of other organic compounds and can be used in studies involving direct chlorination and oxidation of various substrates. chemicalbook.in Its structure, with two chlorine atoms on adjacent carbons, makes it a valuable model compound for studying the effects of neighboring substituents on the reactivity and conformation of a cyclohexane (B81311) ring.
From an environmental perspective, this compound belongs to the broader category of chlorinated hydrocarbons. fao.org These compounds are of interest to environmental scientists due to their potential persistence in the environment. epa.vic.gov.au Chlorinated hydrocarbons can enter the environment through various pathways, and their behavior, including their potential for biodegradation and transport in soil and water, is an area of active research. epa.vic.gov.auepa.gov While many chlorinated hydrocarbons are known for their resistance to biodegradation, some can be degraded through abiotic processes. osti.govpnnl.gov
Overview of Isomerism in Dihalocyclohexanes
The concept of isomerism is central to understanding the chemistry of dichlorocyclohexanes. For 1,2-dichlorocyclohexane (B75773), three configurational isomers are possible. msu.edulibretexts.org These arise from the spatial arrangement of the two chlorine atoms relative to the plane of the cyclohexane ring.
Cis-1,2-Dichlorocyclohexane (B86984): In this isomer, both chlorine atoms are on the same side of the ring. The cis isomer is a meso compound, meaning it is achiral despite having two chiral centers, due to an internal plane of symmetry. libretexts.org
Trans-1,2-Dichlorocyclohexane (B1586812): In this configuration, the chlorine atoms are on opposite sides of the ring. The trans isomer exists as a pair of enantiomers, which are non-superimposable mirror images of each other: (1R,2R)-1,2-dichlorocyclohexane and (1S,2S)-1,2-dichlorocyclohexane. libretexts.org
These configurational isomers are also diastereomers of the cis isomer. libretexts.org Furthermore, each of these isomers can exist in different conformations due to the flexibility of the cyclohexane ring, most commonly the chair conformations. The interplay between these isomers and conformers is a key aspect of the chemistry of 1,2-dichlorocyclohexane.
Historical Context of Dichlorocyclohexane Research
Research into dihalogenated cyclohexanes has a long history, driven by an interest in understanding the fundamental principles of stereochemistry and conformational analysis. Early studies focused on the synthesis and characterization of the various isomers and the determination of their physical properties. The development of techniques like nuclear magnetic resonance (NMR) spectroscopy and electron diffraction has allowed for increasingly detailed investigations into the conformational equilibria of these molecules. nih.govacs.org For instance, studies have explored the equilibrium between the diaxial and diequatorial conformations of trans-1,2-dihalocyclohexanes. cdnsciencepub.comresearchgate.net This ongoing research continues to provide valuable insights into the subtle energetic factors that govern the three-dimensional structures of cyclic molecules. acs.orgnih.govresearchgate.net
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12Cl2 | chemicalbook.insolubilityofthings.comontosight.aichemeo.commolbase.com |
| Molecular Weight | 155.07 g/mol | chemicalbook.in |
| Appearance | Colorless to pale yellow liquid | solubilityofthings.com |
| Odor | Mild, sweet | solubilityofthings.comontosight.ai |
| Density | ~1.03 - 1.09 g/cm³ | chemicalbook.insolubilityofthings.com |
| Boiling Point | ~175 - 196 °C | chemicalbook.insolubilityofthings.comontosight.ai |
| Melting Point | ~ -48 to -77 °C | chemicalbook.insolubilityofthings.com |
| Solubility in Water | Low | solubilityofthings.com |
| Solubility in Organic Solvents | Soluble in non-polar solvents like hexane (B92381) and diethyl ether. | solubilityofthings.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dichlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFXSKJYCSWRJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870943 | |
| Record name | Hexane, 1,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2162-92-7 | |
| Record name | 1,2-Dichlorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2162-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 1,2-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002162927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 1,2-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 1,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isomerism and Stereochemistry of 1,2 Dichlorocyclohexane
Configurational Isomers: A Tale of Two Sides
The arrangement of the two chlorine atoms on the cyclohexane (B81311) ring gives rise to two primary configurational isomers: cis-1,2-dichlorocyclohexane (B86984) and trans-1,2-dichlorocyclohexane (B1586812). ntu.edu.sg In the cis isomer, both chlorine atoms are situated on the same side of the ring, whereas in the trans isomer, they are on opposite sides. ntu.edu.sgbrainly.com These isomers are distinct compounds with different physical and chemical properties and cannot be interconverted without breaking and reforming chemical bonds. brainly.compdx.edu
Enantiomeric Relationships within trans-1,2-Dichlorocyclohexane
The trans-1,2-dichlorocyclohexane isomer is chiral, meaning it is not superimposable on its mirror image. pdx.edu This chirality arises from the presence of two stereogenic centers at the carbon atoms bonded to the chlorine atoms. pdx.edulibretexts.org Consequently, trans-1,2-dichlorocyclohexane exists as a pair of enantiomers: (1R,2R)-1,2-dichlorocyclohexane and (1S,2S)-1,2-dichlorocyclohexane. pdx.edulibretexts.org These enantiomers are mirror images of each other and possess identical physical properties, except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. pdx.edu
Diastereomeric Relationships between cis and trans Isomers
The relationship between cis-1,2-dichlorocyclohexane and either of the trans-1,2-dichlorocyclohexane enantiomers is that of diastereomers. pdx.edulibretexts.orgucla.edu Diastereomers are stereoisomers that are not mirror images of one another. pdx.edu Unlike enantiomers, diastereomers have different physical and chemical properties. pdx.edu While cis-1,2-dichlorocyclohexane also contains two stereogenic centers, it possesses a plane of symmetry, rendering the molecule as a whole achiral. libretexts.orglibretexts.org Such a compound, which has stereocenters but is achiral, is known as a meso compound. pdx.edulibretexts.org
| Isomer Relationship | Description | Example |
| Enantiomers | Non-superimposable mirror images. pdx.edu | (1R,2R)-1,2-dichlorocyclohexane and (1S,2S)-1,2-dichlorocyclohexane. pdx.edulibretexts.org |
| Diastereomers | Stereoisomers that are not mirror images. pdx.edu | cis-1,2-dichlorocyclohexane and trans-1,2-dichlorocyclohexane. libretexts.orgucla.edu |
| Meso Compound | A compound with stereocenters that is achiral due to a plane of symmetry. pdx.edulibretexts.org | cis-1,2-dichlorocyclohexane. libretexts.orglibretexts.org |
Conformational Analysis of 1,2-Dichlorocyclohexane (B75773)
The cyclohexane ring is not planar but exists predominantly in a puckered "chair" conformation to minimize ring strain. libretexts.orgvaia.com This chair conformation can undergo a "ring flip" to an alternative chair conformation. msu.edu The spatial orientation of the substituents is crucial in determining the stability of these conformers.
Chair Conformations and Substituent Orientations (Axial vs. Equatorial)
In a chair conformation, the substituent positions are classified as either axial or equatorial. libretexts.orglibretexts.org Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. libretexts.org Generally, substituents prefer the more spacious equatorial position to minimize steric hindrance with other atoms. libretexts.orgpharmacy180.com Specifically, axial substituents experience 1,3-diaxial interactions, which are repulsive forces with the other two axial atoms on the same side of the ring, leading to increased energy and decreased stability. pharmacy180.com
Relative Conformational Stabilities of cis-1,2-Dichlorocyclohexane
For cis-1,2-dichlorocyclohexane, the cis relationship of the two chlorine atoms necessitates that in any chair conformation, one chlorine atom must occupy an axial position while the other occupies an equatorial position (axial-equatorial or a,e). vaia.combrainly.com A ring flip interconverts these positions, resulting in an equatorial-axial (e,a) conformation. msu.edu
The two chair conformers of cis-1,2-dichlorocyclohexane are enantiomeric and therefore have identical energy. msu.edu They exist in a rapid equilibrium, essentially as a racemic mixture. msu.edu The presence of an axial chlorine atom introduces steric strain due to 1,3-diaxial interactions with axial hydrogens. msu.edu While placing a substituent in an axial position is energetically unfavorable, the energy penalty for distorting the chair conformation is significantly higher. libretexts.orglibretexts.org Therefore, the molecule maintains its chair structure with one axial and one equatorial chlorine. libretexts.orglibretexts.org
In contrast, trans-1,2-dichlorocyclohexane can exist in two distinct chair conformations: a diequatorial (e,e) conformer and a diaxial (a,a) conformer. msu.edu The diequatorial conformer is significantly more stable as it avoids the energetically unfavorable 1,3-diaxial interactions present in the diaxial form. pharmacy180.commsu.edu Theoretical calculations indicate that the preference for the diaxial conformer in the gas phase is about 1.2 kcal/mol. rsc.org
| Isomer | Possible Chair Conformations | More Stable Conformer | Energetic Considerations |
| cis-1,2-Dichlorocyclohexane | Axial-Equatorial (a,e) and Equatorial-Axial (e,a). vaia.combrainly.com | The two conformers are enantiomeric and have equal energy. msu.edu | Contains one axial chlorine, leading to 1,3-diaxial strain. msu.edu |
| trans-1,2-Dichlorocyclohexane | Diequatorial (e,e) and Diaxial (a,a). msu.edu | Diequatorial (e,e). pharmacy180.commsu.edu | The diaxial conformer is destabilized by significant 1,3-diaxial interactions. pharmacy180.com The diaxial conformer is favored in the gas phase by approximately 1.2 kcal/mol. rsc.org |
Conformational Preferences of trans-1,2-Dichlorocyclohexane
The conformational analysis of trans-1,2-dichlorocyclohexane is particularly interesting due to the competition between its diaxial (aa) and diequatorial (ee) chair conformations.
In the trans isomer, the two chlorine atoms can either both occupy axial positions (diaxial or 'aa' conformation) or both occupy equatorial positions (diequatorial or 'ee' conformation). msu.edu A ring-flip interconverts these two conformations. msu.edu Intuitively, one might expect the diequatorial conformer to be significantly more stable to avoid the steric strain of 1,3-diaxial interactions. msu.edupharmacy180.com However, experimental and computational studies have shown that this is not always the case, particularly in the gas phase.
Several factors contribute to the relative stabilities of the diaxial and diequatorial conformers of trans-1,2-dichlorocyclohexane.
Pauli Repulsion: In the gas phase, the diaxial conformation is surprisingly favored, accounting for about 60% of the population. researchgate.net This is attributed to reduced Pauli repulsion between the axial C-Cl bonds and the axial C-H bonds. researchgate.net
Hyperconjugative Interactions: Hyperconjugation, the interaction between filled and empty molecular orbitals, also plays a role. In the diequatorial conformer, the chlorine atoms are gauche to each other, which can lead to stabilizing or destabilizing interactions depending on the specific orbitals involved. spcmc.ac.inresearchgate.net The gauche effect, a preference for the gauche conformation in certain 1,2-disubstituted ethanes, is a related phenomenon. researchgate.netresearchgate.net
Dipole-Dipole Interactions: In the diequatorial conformer, the C-Cl bond dipoles are gauche to each other, leading to dipole-dipole repulsion. In the diaxial conformer, these dipoles are further apart, reducing this repulsion. doubtnut.com However, attractive interactions can also exist in the diaxial form. researchgate.net
Solvent Effects: The conformational equilibrium is highly dependent on the solvent. In polar solvents, the diequatorial conformer becomes the dominant species. researchgate.netdoubtnut.com This is because polar solvent molecules can surround the chlorine atoms, mitigating the dipole-dipole repulsion present in the diequatorial form. doubtnut.com In non-polar solvents, the diaxial and diequatorial conformers can exist in nearly equal amounts. doubtnut.com
Comparison of Conformational Energies Across Dichlorocyclohexane Isomers
For trans-1,2-dichlorocyclohexane , high-level computational methods predict the diaxial (aa) conformation to be about 0.3 kcal/mol more stable than the diequatorial (ee) conformation in the gas phase, which aligns with experimental observations of an ~60% population of the aa conformer.
In contrast, for cis-1,2-dichlorocyclohexane , the two chair conformations (ae and ea) are enantiomeric and therefore have identical energy. spcmc.ac.in The cis isomer is generally less stable than the trans isomer due to the unavoidable steric strain from having one axial chlorine atom. brainly.com
Comparing with other isomers, trans-1,4-dichlorocyclohexane shows nearly equal stability between its diaxial and diequatorial conformers in the gas phase. rsc.org This is due to a balance between the preference for the equatorial position and attractive coulombic interactions between the C-Cl dipoles in the diaxial form. Conversely, cis-1,3-dichlorocyclohexane (B14684742) in its diequatorial form is more stable than the diaxial conformation. chegg.com The diaxial conformer of cis-1,3-dichlorocyclohexane is significantly higher in energy due to strong 1,3-diaxial repulsion between the two chlorine atoms. pharmacy180.com
The following table summarizes the relative stabilities of some dichlorocyclohexane conformers based on computational studies:
| Compound | Conformation | Relative Energy (kcal/mol) | Stability Trend |
| trans-1,2-Dichlorocyclohexane | Diaxial (aa) | ~0 | More stable in gas phase |
| Diequatorial (ee) | ~+0.3 | Less stable in gas phase | |
| cis-1,2-Dichlorocyclohexane | Axial-Equatorial (ae) | - | - |
| trans-1,3-Dichlorocyclohexane | Axial-Equatorial (ae) | Most stable 1,3-isomer | - |
| cis-1,3-Dichlorocyclohexane | Diequatorial (ee) | Lower Energy | More stable conformer |
| Diaxial (aa) | Higher Energy | Less stable conformer | |
| trans-1,4-Dichlorocyclohexane | Diaxial (aa) | ~0 | Nearly equal stability in gas phase |
| Diequatorial (ee) | ~+0.7 | Slightly less stable in gas phase |
Note: Relative energies are approximate and can vary based on the computational method and phase (gas vs. solution). Data compiled from multiple sources. rsc.orgchegg.com
This detailed analysis underscores the complex conformational landscape of 1,2-dichlorocyclohexane, where subtle electronic and steric effects, along with the influence of the surrounding environment, dictate the preferred three-dimensional structures.
Synthetic Methodologies and Mechanistic Investigations of 1,2 Dichlorocyclohexane
Stereoselective Synthesis of cis-1,2-Dichlorocyclohexane (B86984)
The synthesis of cis-1,2-dichlorocyclohexane is typically achieved through multi-step routes that can precisely control the stereochemistry, such as the ring-opening of an epoxide precursor.
A general and effective method for preparing cis-1,2-dichlorocyclohexane involves the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane (B105816) (Ph₃PCl₂). orgsyn.orgorgsyn.org This procedure is noted for its ability to convert epoxides into vicinal dichlorides. orgsyn.org The dichlorotriphenylphosphorane is typically prepared in situ by introducing chlorine gas into a solution of triphenylphosphine (B44618) in a solvent like benzene (B151609). orgsyn.orgorgsyn.org The epoxide is then added to this mixture, which is subsequently heated to yield the desired product. orgsyn.orgorgsyn.org This method has been successfully used to convert other epoxides, such as cis- and trans-4,5-epoxyoctanes, into their corresponding dichlorides. orgsyn.org
| Reaction Step | Reagents and Conditions | Outcome | Yield |
| 1. Phosphorane Formation | Triphenylphosphine, Chlorine, Benzene, Ice Bath | Dichlorotriphenylphosphorane (white solid or milky oil) | - |
| 2. Epoxide Addition | 1,2-Epoxycyclohexane in Benzene, dropwise addition | Reaction mixture of two liquid phases | - |
| 3. Reflux | Heating under reflux for 4 hours | Formation of cis-1,2-dichlorocyclohexane | 71-73% |
| 4. Purification | Filtration, Washing (aq. NaHSO₃, H₂O), Distillation | Pure cis-1,2-dichlorocyclohexane | - |
| Data derived from the Organic Syntheses procedure. orgsyn.orgorgsyn.org |
While the direct addition of chlorine to an alkene typically results in anti-addition (leading to a trans product), this epoxide-based route provides an effective method for the net cis-addition of chlorine to a double bond. orgsyn.orgorgsyn.org The synthesis begins with cyclohexene (B86901), which is first epoxidized. This epoxidation preserves the stereochemistry of the double bond. The subsequent ring-opening with dichlorotriphenylphosphorane proceeds with inversion at both carbon centers, ultimately yielding the cis-dichloride. orgsyn.org This two-step sequence (epoxidation followed by dichlorination) is a reliable strategy for achieving a stereochemistry that is not directly accessible through simple alkene halogenation.
Alternative reagents can also be used to convert epoxide precursors into 1,2-dichlorocyclohexane (B75773), although with notable challenges in stereocontrol.
cis-1,2-Dichlorocyclohexane has been prepared from 1,2-epoxycyclohexane using sulfuryl chloride (SO₂Cl₂). orgsyn.orgorgsyn.org However, this method is reported to be less reliable than the dichlorotriphenylphosphorane route. orgsyn.orgorgsyn.org
Another approach involves the use of thionyl chloride (SOCl₂). researchgate.net The stereochemical outcome of reactions with thionyl chloride can be highly dependent on the starting material and the presence of a base like pyridine (B92270). For instance, treating trans-2-chlorocyclohexanol (B14723591) with thionyl chloride in the presence of pyridine produces a mixture of trans- and cis-1,2-dichlorocyclohexane, from which the pure cis isomer can be obtained by distillation. researchgate.net In contrast, the reaction of cis-2-chlorocyclohexanol with thionyl chloride alone yields the trans product. researchgate.net
Conversion of 1,2-Epoxycyclohexane with Sulfuryl Chloride or Thionyl Chloride
Synthetic Routes for trans-1,2-Dichlorocyclohexane (B1586812)
The synthesis of trans-1,2-dichlorocyclohexane is often more straightforward than that of the cis isomer and can be accomplished through several methods, primarily involving the direct chlorination of cyclohexene or the ring-opening of its epoxide.
| Synthetic Method | Reagents | Key Feature |
| Direct Chlorination | Cyclohexene, Sulfuryl chloride (SO₂Cl₂) | Favors anti-addition |
| Dihydroxylation-Chlorination | 1. Cyclohexene epoxidation, 2. Ring-opening with HCl | Stereospecific anti-addition pathway |
| Chlorination of Chlorohydrin | cis-2-Chlorocyclohexanol, Thionyl chloride (SOCl₂) | Yields trans product |
| A summary of common synthetic routes. researchgate.net |
One of the most common methods is the direct chlorination of cyclohexene using sulfuryl chloride, which favors the anti-addition of chlorine across the double bond to produce the trans isomer. Another reliable route involves the epoxidation of cyclohexene, followed by a ring-opening reaction with hydrochloric acid (HCl). This sequence proceeds via an anti-addition mechanism, stereospecifically yielding trans-1,2-dichlorocyclohexane. Furthermore, the reaction of cis-2-chlorocyclohexanol with thionyl chloride has been shown to produce trans-1,2-dichlorocyclohexane. researchgate.net
Epoxide Ring-Opening with Dichlorotriphenylphosphorane: Trans-Diaxial Opening Mechanism
A highly stereospecific method for synthesizing trans-1,2-dichlorocyclohexane involves the ring-opening of cyclohexene oxide. The reagent of choice for this transformation is dichlorotriphenylphosphorane (Ph₃PCl₂), which facilitates a clean and efficient conversion under mild conditions.
The mechanism proceeds in a two-step sequence. First, the epoxide oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of dichlorotriphenylphosphorane. This initial step activates the epoxide, forming a chlorophosphorane (B8807898) intermediate. The subsequent and decisive step is the nucleophilic attack by a chloride ion. This attack occurs on one of the epoxide carbons, leading to the cleavage of the carbon-oxygen bond.
Crucially, this nucleophilic attack follows a specific stereochemical pathway dictated by the principles of the Fürst-Plattner rule, also known as the trans-diaxial effect. wikipedia.orgyoutube.com This rule posits that the ring-opening of cyclohexene epoxides proceeds through a transition state that resembles a chair conformation. wikipedia.orgubc.ca For the reaction to proceed via the lowest energy pathway, the incoming nucleophile (chloride) and the leaving group (the oxygen, now part of the phosphonium (B103445) salt) must adopt a trans-diaxial arrangement. ubc.cayoutube.com The nucleophile attacks the epoxide carbon from the side opposite the carbon-oxygen bond, resulting in an inversion of configuration at the site of attack. This Sₙ2-type mechanism ensures that the two chlorine atoms are introduced in a trans orientation relative to each other, yielding the trans-1,2-dichlorocyclohexane isomer with high fidelity. masterorganicchemistry.com The reaction stoichiometrically produces triphenylphosphine oxide as a byproduct, which can be separated by filtration.
Catalyzed Anti-Addition of Chlorine to Cyclohexene
The direct addition of chlorine (Cl₂) across the double bond of cyclohexene is a fundamental method for producing 1,2-dichlorocyclohexane. This halogenation reaction is highly stereoselective, yielding predominantly the trans-isomer through an anti-addition mechanism. masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or carbon tetrachloride. jove.com
The mechanism is initiated by the interaction of the electron-rich pi bond of cyclohexene with the approaching chlorine molecule. libretexts.org The pi electrons polarize the Cl-Cl bond, inducing a dipole moment. libretexts.org The alkene's pi bond then attacks the electrophilic chlorine atom, displacing the other as a chloride ion. Instead of forming a discrete carbocation, a bridged, three-membered cyclic chloronium ion intermediate is formed. jove.comlibretexts.org This intermediate is more stable than a secondary carbocation because all its atoms have a complete octet of electrons. jove.com
In the second step, the chloride ion (Cl⁻), acting as a nucleophile, attacks one of the carbons of the cyclic chloronium ion. libretexts.org The attack occurs from the side opposite the bridging chlorine atom, due to steric hindrance and the location of the antibonding orbitals. jove.comlibretexts.org This backside attack forces the ring to open, resulting in the two chlorine atoms being on opposite faces of the cyclohexane (B81311) ring, an arrangement known as anti-addition. jove.comlibretexts.org This stereospecific pathway ensures the formation of trans-1,2-dichlorocyclohexane. masterorganicchemistry.com While the reaction can proceed without a catalyst, certain Lewis acids, such as Molybdenum pentachloride (MoCl₅), can be used to catalyze the reaction, enabling the production of the trans-dichloride with minimal formation of the cis isomer.
Free Radical Chlorination of Cyclohexane to 1,2-Dichlorocyclohexane
A starkly different approach to synthesizing dichlorinated cyclohexanes is the free radical chlorination of cyclohexane itself. This method involves the substitution of hydrogen atoms on the alkane ring with chlorine atoms, a reaction typically initiated by ultraviolet (UV) light or heat. vaia.comvedantu.comsavemyexams.com However, this method is generally considered a poor way to prepare a specific isomer like 1,2-dichlorocyclohexane due to its inherent lack of selectivity. vaia.comvaia.com
The reaction proceeds via a free radical chain mechanism, which consists of three distinct stages: initiation, propagation, and termination. pearson.comlibretexts.org
Initiation: The reaction begins when the chlorine molecule (Cl₂) absorbs energy from UV light, causing the relatively weak Cl-Cl bond to undergo homolytic cleavage. This generates two highly reactive chlorine radicals (Cl•). pearson.comlibretexts.orgpearson.com
Cl₂ + UV light → 2 Cl•
Propagation: This stage consists of a cycle of two steps that can repeat many times. libretexts.org
A chlorine radical abstracts a hydrogen atom from a cyclohexane molecule (C₆H₁₂) to form hydrogen chloride (HCl) and a cyclohexyl radical (C₆H₁₁•). pearson.compearson.com
C₆H₁₂ + Cl• → C₆H₁₁• + HCl
The newly formed cyclohexyl radical then reacts with another chlorine molecule (Cl₂) to produce chlorocyclohexane (B146310) (C₆H₁₁Cl) and a new chlorine radical, which can continue the chain. pearson.compearson.com
C₆H₁₁• + Cl₂ → C₆H₁₁Cl + Cl•
Termination: The chain reaction eventually stops when two radical species combine to form a stable, non-radical molecule. pearson.comlibretexts.org This can happen in several ways:
Cl• + Cl• → Cl₂
C₆H₁₁• + Cl• → C₆H₁₁Cl
C₆H₁₁• + C₆H₁₁• → C₁₂H₂₂ (Bicyclohexyl)
When attempting to produce 1,2-dichlorocyclohexane, an excess of chlorine is used, or the initially formed chlorocyclohexane is subjected to further chlorination. vedantu.comvaia.com However, the high reactivity and non-selective nature of chlorine radicals mean that hydrogen abstraction can occur at any position on the chlorocyclohexane ring. vaia.comvaia.com This leads to a statistical mixture of various dichlorocyclohexane isomers (1,2-, 1,3-, and 1,4-), as well as polysubstituted products, making the isolation of pure 1,2-dichlorocyclohexane difficult and inefficient. vaia.comvedantu.com
Comparative Analysis of Synthetic Strategies: Yields, Stereoselectivity, and Scalability
The selection of a synthetic route for 1,2-dichlorocyclohexane is heavily influenced by the desired isomeric purity, acceptable yield, and the scale of the reaction. The three methods discussed exhibit significant differences in these aspects.
| Synthetic Strategy | Starting Material | Key Reagents | Stereoselectivity | Yields | Scalability Notes |
| Epoxide Ring-Opening | Cyclohexene oxide | Dichlorotriphenylphosphorane (Ph₃PCl₂) | Excellent (>95% trans isomer) | Generally good; dependent on reagent purity and conditions. | Feasible for lab scale; the stoichiometric formation of triphenylphosphine oxide byproduct can complicate purification on a larger scale. |
| Catalyzed Anti-Addition | Cyclohexene | Chlorine (Cl₂), Catalyst (e.g., MoCl₅) | Excellent (anti-addition yields trans isomer) masterorganicchemistry.comchemistrysteps.com | Can be high; electrocatalytic methods report yields from 35% to 96%. mdpi.com | Good; catalyzed reactions are often amenable to scale-up. Electrocatalytic methods have been demonstrated on the gram scale. mdpi.com |
| Free Radical Chlorination | Cyclohexane | Chlorine (Cl₂) | Poor (non-selective) vaia.comvaia.com | Poor for the specific 1,2-isomer due to the formation of a complex mixture of mono-, di-, and polysubstituted isomers. vedantu.com | Scalable for producing a mixture of chlorinated cyclohexanes, but impractical for producing pure 1,2-dichlorocyclohexane due to separation challenges. vaia.com |
Stereoselectivity is the most significant differentiator. Both the epoxide ring-opening and the catalyzed anti-addition to cyclohexene are highly stereoselective, providing almost exclusively the trans-1,2-dichlorocyclohexane isomer. masterorganicchemistry.com This is a direct consequence of their mechanisms, which involve a trans-diaxial attack wikipedia.org and a bridged chloronium ion intermediate, jove.com respectively. In contrast, free radical chlorination is notoriously non-selective. vaia.com The chlorine radical can abstract any of the hydrogen atoms on the cyclohexane ring with little preference, leading to a mixture of constitutional isomers and stereoisomers that is difficult to separate. vaia.com
In terms of yields , when targeting a specific isomer, the selective methods are far superior. The unselective nature of free radical chlorination means the yield of the desired 1,2-dichloro product is inherently low, with the majority of the starting material being converted into other unwanted products. vedantu.com The epoxide and alkene addition routes can provide high yields of the desired trans-product. mdpi.com
Regarding scalability , the catalyzed anti-addition of chlorine to cyclohexene appears to be the most promising strategy for large-scale synthesis. Catalytic processes are generally preferred in industry as they are more efficient. mdpi.com The free-radical chlorination is also scalable but is not suitable for producing a pure product. The epoxide ring-opening method, while effective, uses a stoichiometric amount of a phosphorus-based reagent, which generates a significant amount of byproduct (triphenylphosphine oxide), potentially complicating product purification and waste disposal on an industrial scale.
Reactivity and Reaction Mechanisms of 1,2 Dichlorocyclohexane
Nucleophilic Substitution Reactions
1,2-Dichlorocyclohexane (B75773) readily undergoes nucleophilic substitution reactions, where the chlorine atoms act as leaving groups and are replaced by incoming nucleophiles. solubilityofthings.com These reactions are fundamental in organic synthesis, allowing for the conversion of 1,2-dichlorocyclohexane into a variety of other functionalized cyclohexane (B81311) derivatives. The primary mechanism for these transformations is the bimolecular nucleophilic substitution (S(_N)2) pathway.
Stereochemical Outcomes and Pathway Dependence
The stereochemistry of 1,2-dichlorocyclohexane's isomers is a critical factor in determining the outcome of nucleophilic substitution reactions. The cyclohexane ring exists predominantly in a chair conformation.
cis-1,2-Dichlorocyclohexane (B86984) : In the cis isomer, the two chlorine atoms are on the same side of the ring. For the chair conformation, this necessitates that one chlorine atom occupies an axial position while the other is in an equatorial position. pressbooks.publibretexts.org A ring-flip results in the interchange of these positions, but the axial-equatorial relationship is maintained. pressbooks.pub
trans-1,2-Dichlorocyclohexane (B1586812) : The trans isomer has its chlorine atoms on opposite sides of the ring. This allows for two distinct chair conformations: a diequatorial (ee) form and a diaxial (aa) form. The diequatorial conformer is generally more stable due to reduced steric strain. However, the two conformers exist in equilibrium. reddit.com
In S(_N)2 reactions, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This leads to an inversion of stereochemistry at the reaction center. The feasibility and rate of this attack are dependent on the accessibility of the carbon atom, which is influenced by whether the leaving group is in an axial or equatorial position. Axial groups are generally more sterically hindered, but the specific reaction conditions and the nature of the nucleophile play a significant role.
The preparation of 1,2-dichlorocyclohexane itself can have poor stereospecificity depending on the method. For instance, reacting trans-cyclohexene chlorohydrin with concentrated HCl yields a mixture of cis and trans isomers.
Functional Group Transformations
Nucleophilic substitution reactions are a valuable tool for converting the chloro groups of 1,2-dichlorocyclohexane into other functional groups, making it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals. A common transformation is the reaction with hydroxide (B78521) ions (OH) to yield 1,2-cyclohexanediol.
| Nucleophile | Product | Reaction Type |
| Hydroxide (OH) | 1,2-Cyclohexanediol | S(_N)2 |
| Alkoxide (RO) | 1,2-Dialkoxycyclohexane | S(_N)2 |
| Cyanide (CN) | 1,2-Dicyanocyclohexane | S(_N)2 |
| Azide (N(_3)) | 1,2-Diazidocyclohexane | S(_N)2 |
Elimination Reactions
When treated with a base, 1,2-dichlorocyclohexane can undergo dehydrohalogenation, an elimination reaction that removes a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond. reddit.com The predominant mechanism for this transformation is the bimolecular elimination (E2) pathway. solubilityofthings.com The product of this reaction is typically cyclohexene (B86901) or a substituted cyclohexene. solubilityofthings.com
E2 Elimination Pathways and Stereochemical Considerations
The E2 mechanism has a strict stereochemical requirement: the hydrogen atom being removed and the leaving group (chlorine) must be in an anti-periplanar arrangement. iitk.ac.inchemistrysteps.comlibretexts.org In a cyclohexane chair conformation, this translates to a trans-diaxial orientation, where both the hydrogen and the chlorine atom are in axial positions on adjacent carbons. iitk.ac.inchemistrysteps.com
trans-1,2-Dichlorocyclohexane : The more stable diequatorial conformer of the trans isomer does not have any chlorine atoms in an axial position. Therefore, it cannot directly undergo E2 elimination. chemistrysteps.com The molecule must first ring-flip to the less stable diaxial conformer, where both chlorine atoms are axial. reddit.com From this conformation, a base can abstract an axial hydrogen from a neighboring carbon, leading to elimination. reddit.com
cis-1,2-Dichlorocyclohexane : The cis isomer has one axial chlorine and one equatorial chlorine. The axial chlorine can be eliminated if there is an axial hydrogen on an adjacent carbon. libretexts.orglibretexts.org The elimination rate of the cis isomer can be faster than the trans isomer because its more stable conformation already possesses the required axial leaving group, whereas the trans isomer must adopt a less stable conformation to react. libretexts.orglibretexts.org
Influence of Base and Solvent on Syn vs. Anti Elimination
The E2 reaction typically proceeds via anti-elimination due to the preference for the anti-periplanar transition state. iitk.ac.in However, syn-elimination, where the hydrogen and leaving group are on the same side of the ring, can also occur, though it is generally less favorable. reddit.com
The choice of base and solvent can influence the reaction pathway:
Base Strength and Steric Hindrance : Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), favor elimination reactions over substitution. Bulky bases like sodium amide (NaNH(_2)) tend to promote anti-elimination due to steric hindrance in the transition state for syn-elimination. Less bulky bases may allow for a greater proportion of the syn pathway.
Solvent Polarity : The solvent can affect the stability of the transition state. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are often used for elimination reactions.
Table: Influence of Base on Elimination Pathway
| Base | Common Abbreviation | Typical Pathway Favored |
|---|---|---|
| Sodium Amide | NaNH(_2) | Anti-Elimination |
| Potassium tert-butoxide | t-BuOK | Anti-Elimination |
Reduction Reactions to Cyclohexane Derivatives
1,2-Dichlorocyclohexane can be reduced to remove the chlorine atoms and form cyclohexane. This type of reaction involves the replacement of carbon-halogen bonds with carbon-hydrogen bonds.
One documented method involves a two-step process. First, 1,2-dichlorocyclohexane is treated with sodium metal. This is a dehalogenation reaction that forms an alkene, in this case, cyclohexene. This reaction is analogous to the Wurtz reaction, where sodium metal is used to couple alkyl halides. infinitylearn.comquora.comvedantu.com The resulting cyclohexene can then be reduced to cyclohexane via catalytic hydrogenation, using a catalyst such as nickel (Ni), palladium (Pd), or platinum (Pt) in the presence of hydrogen gas (H(_2)). infinitylearn.comvedantu.com
Reaction Sequence for Reduction:
Dehalogenation: 1,2-Dichlorocyclohexane + 2 Na → Cyclohexene + 2 NaCl
Catalytic Hydrogenation: Cyclohexene + H(_2) (with Ni catalyst) → Cyclohexane
Oxidation Reactions to Various Products
The oxidation of 1,2-dichlorocyclohexane has been reported to yield specific products depending on the reagents and reaction conditions. While the compound can undergo various transformations, its oxidation primarily leads to the formation of ketones.
One of the documented oxidation reactions of 1,2-dichlorocyclohexane involves its conversion to cyclohexanone. This transformation represents an oxidation of the carbon atoms bearing the chlorine substituents. The reaction typically requires an oxidizing agent capable of converting a secondary alkyl halide to a ketone.
| Reactant | Oxidizing Agent | Product |
| 1,2-Dichlorocyclohexane | Various oxidizing agents | Cyclohexanone |
This table summarizes the known oxidation reaction of 1,2-dichlorocyclohexane.
Further research into the oxidation of 1,2-dichlorocyclohexane with strong oxidizing agents that typically lead to ring cleavage, such as potassium permanganate (B83412) or nitric acid, is not extensively documented in the available literature. Studies involving such reagents often focus on substrates like cyclohexene or cyclohexanol (B46403) for the synthesis of dicarboxylic acids like adipic acid. diva-portal.orgresearchgate.netrsc.org
Interplay of Ring Conformation and Reactivity
The reactivity of 1,2-dichlorocyclohexane is intrinsically linked to its stereochemistry and the conformational preferences of its isomers. The spatial arrangement of the chlorine atoms in the cyclohexane chair conformations dictates the feasibility and rate of various reactions, most notably elimination reactions.
1,2-Dichlorocyclohexane exists as two main stereoisomers: cis-1,2-dichlorocyclohexane and trans-1,2-dichlorocyclohexane. pdx.edu These isomers have distinct conformational equilibria.
trans-1,2-Dichlorocyclohexane : This isomer exists in equilibrium between two chair conformations: a diequatorial (e,e) form and a diaxial (a,a) form. pdx.edu In solution, the diequatorial conformer is generally more stable due to reduced steric hindrance. wordpress.com
cis-1,2-Dichlorocyclohexane : This isomer exists as two equivalent chair conformations, both of which have one chlorine atom in an axial position and the other in an equatorial position (a,e). pdx.educutm.ac.in A ring-flip converts one axial-equatorial conformer into its enantiomeric axial-equatorial form. pdx.edu
The interplay between these conformations and reactivity is most evident in the context of bimolecular elimination (E2) reactions. The E2 mechanism has a strict stereochemical requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar arrangement. chemistrysteps.commgscience.ac.in In a cyclohexane ring system, this translates to a requirement for both the hydrogen and the leaving group (a chlorine atom in this case) to be in axial positions. chemistrysteps.commasterorganicchemistry.comlibretexts.org
This conformational requirement has significant consequences for the reactivity of the 1,2-dichlorocyclohexane isomers:
For trans-1,2-dichlorocyclohexane , the more stable diequatorial conformer is unreactive in an E2 elimination because neither chlorine atom is axial. The reaction must proceed through the less stable, higher-energy diaxial conformation, where both chlorines are axial and anti-periplanar to adjacent axial hydrogens. libretexts.orgreddit.com The low equilibrium concentration of this reactive conformer can result in a slower reaction rate. masterorganicchemistry.comlibretexts.org
For cis-1,2-dichlorocyclohexane , the chair conformation always has one axial chlorine and one equatorial chlorine. The axial chlorine is suitably positioned for an E2 elimination if there is an adjacent hydrogen atom that is also in an axial position and on the opposite face of the ring. libretexts.org The reactivity will depend on the presence and accessibility of such a hydrogen.
The rate of elimination is therefore not just dependent on the presence of a strong base, but is critically governed by the population of the conformer that meets the stereoelectronic requirements for the E2 mechanism. masterorganicchemistry.com
| Isomer | Predominant Conformation (in solution) | Reactive Conformation for E2 Elimination | Impact on Reactivity |
| trans-1,2-Dichlorocyclohexane | Diequatorial (trans-e,e) | Diaxial (trans-a,a) | Reaction proceeds through the less stable conformer, potentially leading to a slower rate. masterorganicchemistry.comlibretexts.org |
| cis-1,2-Dichlorocyclohexane | Axial-Equatorial (cis-a,e) | Axial-Equatorial (cis-a,e) | The axial chlorine is positioned for elimination if an anti-periplanar axial hydrogen is available. libretexts.org |
This table summarizes the relationship between the conformation and reactivity of 1,2-dichlorocyclohexane isomers in E2 elimination reactions.
Environmental Fate and Degradation Mechanisms of 1,2 Dichlorocyclohexane
Environmental Release and Transport Mechanisms
1,2-Dichlorocyclohexane (B75773) is introduced into the environment primarily through industrial activities. ontosight.ai Its use as an intermediate in the manufacturing of pesticides, pharmaceuticals, and dyes is a significant source of its release. ontosight.ai Improper disposal and handling practices can lead to the contamination of soil, water, and air. ontosight.ai
Once released, the transport of 1,2-dichlorocyclohexane is governed by its relatively non-polar nature and limited water solubility. solubilityofthings.com In soil, its low affinity for binding to soil particles allows it to be mobile and potentially leach into groundwater. dcceew.gov.au When released into water, a significant portion is expected to evaporate into the atmosphere due to its volatility. epa.gov In the air, it can persist for extended periods before breaking down through reactions with other atmospheric compounds. epa.gov The potential for bioaccumulation in aquatic organisms is a concern due to its chlorinated hydrocarbon structure. solubilityofthings.com
| Property | Value/Description | Implication for Environmental Transport |
| Water Solubility | Limited/Slightly soluble ontosight.aisolubilityofthings.com | Prone to partitioning from water to other phases (e.g., air, sediment). |
| Volatility | Evaporates from water and soil dcceew.gov.auepa.gov | Atmospheric transport is a significant pathway. |
| Soil Binding | Does not bind well to soil dcceew.gov.au | High potential for leaching into groundwater. |
| Bioaccumulation | Potential for bioaccumulation in aquatic life solubilityofthings.com | Can accumulate in the food chain. |
Biodegradation Pathways
The breakdown of 1,2-dichlorocyclohexane in the environment can occur through biological processes, which are critical for its ultimate removal. Both aerobic and anaerobic conditions can facilitate its degradation, primarily through the action of microorganisms.
Aerobic Bioremediation Processes
Under aerobic conditions, where oxygen is present, certain microorganisms can utilize 1,2-dichlorocyclohexane as a substrate. While specific studies on 1,2-dichlorocyclohexane are limited, research on the structurally similar compound 1,2-dichloroethane (B1671644) (1,2-DCA) provides valuable insights into the likely aerobic degradation pathways. nih.govnih.govresearchgate.net
Indigenous bacteria, which are naturally present in contaminated environments, can adapt to degrade chlorinated hydrocarbons. nih.gov Studies on 1,2-DCA have demonstrated that native bacterial populations can effectively carry out its biodegradation. nih.gov Furthermore, activated sludge from wastewater treatment plants, which contains a diverse microbial community, has been successfully used as an inoculum to enhance the bioremediation of 1,2-DCA contaminated groundwater. nih.govresearchgate.net It is plausible that similar microbial communities, including genera like Pseudomonas, are involved in the aerobic degradation of 1,2-dichlorocyclohexane. d-nb.info
The primary mechanism for the aerobic biodegradation of vicinally chlorinated alkanes like 1,2-DCA is dichloroelimination. nih.gov This process involves the simultaneous removal of both chlorine atoms, leading to the formation of a double bond and a less toxic product. In the case of 1,2-DCA, this results in the formation of ethene. nih.gov Given the structural similarity, it is highly probable that the aerobic degradation of 1,2-dichlorocyclohexane proceeds via a similar dichloroelimination reaction to form cyclohexene (B86901).
| Organism/System | Compound Degraded | Key Finding |
| Indigenous Bacteria & Activated Sludge | 1,2-Dichloroethane (1,2-DCA) | Complete removal of 1,2-DCA was achieved under aerobic conditions. nih.gov |
| Field-Scale Bioremediation | 1,2-Dichloroethane (1,2-DCA) & Vinyl Chloride | Over 99% reduction in dissolved mass was observed in a field trial. nih.govresearchgate.net |
Anaerobic Reductive Dechlorination
In anaerobic environments, which lack oxygen, a different set of microorganisms and degradation pathways are active. Reductive dechlorination is the key mechanism for the breakdown of highly chlorinated compounds under these conditions. clu-in.org
Under anaerobic conditions, the reductive dechlorination of compounds like 1,2-DCA can also proceed through dichloroelimination. mdpi.comresearchgate.net This microbial process involves the use of the chlorinated compound as an electron acceptor. clu-in.org Studies on the anaerobic degradation of 1,2-dichloropropane (B32752) have shown that a sediment-free, nonmethanogenic culture can completely dechlorinate it to propene via dichloroelimination. researchgate.net Similarly, the anaerobic degradation of hexachlorocyclohexane (B11772) isomers has been observed to produce benzene (B151609) and monochlorobenzene through reductive dichloroelimination. researchgate.net Therefore, it is anticipated that 1,2-dichlorocyclohexane undergoes anaerobic dichloroelimination to yield cyclohexene.
Dehydrochlorination (Abiotic vs. Biotic Contributions)
Dehydrochlorination is a degradation pathway involving the removal of a hydrogen atom and a chlorine atom from adjacent carbons, forming a double bond and releasing hydrogen chloride (HCl). This process can occur through both abiotic and biotic mechanisms, though evidence points to abiotic routes being significant for chlorinated alkanes.
For chlorinated alkanes like 1,2-dichloroethane, dehydrochlorination is primarily considered an abiotic reaction. researchgate.net In the case of trans-1,2-dichlorocyclohexane (B1586812), the compound is known to undergo E2 elimination reactions when exposed to strong bases, which is a form of abiotic dehydrochlorination. This reaction proceeds via a concerted E2 mechanism, where bond-breaking and bond-forming occur simultaneously. The stereochemistry of the starting material influences the orientation of the elimination, with different bases potentially favoring syn or anti-elimination pathways.
While biotic dehydrochlorination is a known microbial process, specific data detailing the direct biotic dehydrochlorination of 1,2-dichlorocyclohexane is not extensively documented in the reviewed literature. For many chlorinated hydrocarbons, abiotic pathways, particularly in the presence of certain minerals or under specific pH conditions, are significant contributors to dehydrochlorination. researchgate.netresearchgate.net
Reductive Hydrogenolysis
Reductive hydrogenolysis is a key degradation mechanism for chlorinated compounds under anaerobic conditions. In this reaction, a carbon-chlorine (C-Cl) bond is cleaved and the chlorine atom is replaced by a hydrogen atom. researchgate.net This process is a type of reductive dechlorination, which is a microbially-mediated process where bacteria use the chlorinated compound as an electron acceptor for energy. taylorandfrancis.com
This pathway has been observed for various chlorinated hydrocarbons. researchgate.net For instance, the degradation of highly chlorinated alkenes often proceeds via hydrogenolysis. researchgate.net While direct evidence for 1,2-dichlorocyclohexane is limited, studies on the closely related pesticide γ-hexachlorocyclohexane (lindane) show that it can be anaerobically degraded to intermediates like benzene and monochlorobenzene by various bacteria, including species of Clostridium, Desulfovibrio, and Dehalobacter. researchgate.net This suggests that microbial reductive hydrogenolysis is a plausible and important degradation pathway for 1,2-dichlorocyclohexane in anoxic environments. Abiotic hydrogenolysis can also occur, though it is often considered a minor pathway compared to other abiotic reactions like β-elimination for some compounds. researchgate.net
Microbial Consortia and Specific Microorganisms (e.g., Dehalococcoides spp., Desulfitobacterium spp.)
The complete degradation of many chlorinated solvents to harmless end products like ethene is often carried out by specialized microbial consortia. nih.gov Within these consortia, specific organohalide-respiring bacteria (OHRB) play a critical role.
Dehalococcoides : Bacteria belonging to the genus Dehalococcoides are considered key players in the reductive dechlorination of chlorinated ethenes like tetrachloroethene (PCE) and trichloroethene (TCE). researchgate.net Strains of Dehalococcoides are the only microbes known to be capable of complete reductive dechlorination of PCE to ethene. researchgate.net Their activity is not limited to chlorinated ethenes; they have also been implicated in the degradation of chlorinated ethanes, benzenes, and phenols. microbe.com Research on the degradation of hexachlorocyclohexane isomers has also identified Dehalococcoides mccartyi strains as capable of their transformation. researchgate.net Furthermore, it has been suggested that Dehalococcoides spp. could be used in bioreactors to study the reductive debromination of the analogous compound cis-1,2-dibromocyclohexane, indicating their potential to act on the cyclohexane (B81311) ring structure.
Desulfitobacterium : This genus also includes versatile organohalide-respiring bacteria. They are frequently detected in environmental samples and enrichment cultures where chloroethene dechlorination occurs. nih.gov While they are well-known for their role in degrading chlorinated ethenes and phenols, their specific action on 1,2-dichlorocyclohexane is not well-documented in existing research. However, their presence in mixed microbial cultures that degrade a wide range of chlorinated pollutants suggests they could be involved in the initial steps of degradation or in synergy with other microbes like Dehalococcoides. nih.gov
Studies on the degradation of 1,2-dichloroethane (1,2-DCA) have shown that both Dehalococcoides and Dehalobacter (a closely related genus to Desulfitobacterium) can grow simultaneously, competing for the same substrate. nih.gov
| Microorganism Genus | Known Degraded Chlorinated Compounds | Potential Role in 1,2-Dichlorocyclohexane Degradation |
| Dehalococcoides | Chlorinated ethenes (PCE, TCE), ethanes (DCA), benzenes, phenols, hexachlorocyclohexane. researchgate.netresearchgate.netmicrobe.com | Inferred to be a key degrader via reductive dechlorination, based on its ability to degrade other chlorinated cyclic alkanes and its suggested use for degrading dibromocyclohexane. researchgate.net |
| Desulfitobacterium | Chlorinated ethenes, phenols. nih.gov | Potential involvement as part of a microbial consortium, possibly in initial degradation steps or syntrophic relationships. |
| Dehalobacter | Chlorinated ethanes (DCA), hexachlorocyclohexane. researchgate.netnih.gov | Potential degrader through reductive dechlorination, given its activity on other chlorinated alkanes and cyclic compounds. |
Enhanced Anaerobic Bioremediation Strategies (e.g., Electron Donors)
Enhanced anaerobic bioremediation is a common strategy to accelerate the in-situ degradation of chlorinated solvents in contaminated groundwater and soil. taylorandfrancis.com The principle is to stimulate the growth and metabolic activity of native dechlorinating microorganisms, such as Dehalococcoides, by providing essential substrates. nih.gov
This process, also known as biostimulation, involves injecting an electron donor into the subsurface. taylorandfrancis.com In anaerobic respiration, the chlorinated compound acts as the electron acceptor, and the bacteria require an electron donor to facilitate the transfer of electrons, which drives the dechlorination process. taylorandfrancis.com A variety of electron donors can be used, ranging from simple organic compounds to complex, slow-release formulations:
Simple Soluble Substrates: Lactate, acetate, methanol, and glucose are common electron donors that are readily fermented to produce hydrogen (H₂), the primary electron donor for many key dechlorinating bacteria like Dehalococcoides. taylorandfrancis.com
Complex Organic Substrates: Edible oils, molasses, or commercial products like 3-D Microemulsion® provide a long-lasting, slow release of electron donors. taylorandfrancis.com This sustained release can support the microbial population for extended periods, often years, which is advantageous for treating dense non-aqueous phase liquid (DNAPL) source zones. taylorandfrancis.com
In cases where the required microorganisms are absent or present in insufficient numbers, the strategy can be supplemented with bioaugmentation, which involves the introduction of a microbial consortium known to be effective at degrading the target contaminants. nih.gov These consortia are often enriched in Dehalococcoides and other beneficial bacteria. nih.gov
Abiotic Degradation Pathways
Atmospheric Degradation by Oxidants (e.g., Hydroxyl Radicals)
Once volatilized into the atmosphere, organic compounds like 1,2-dichlorocyclohexane are subject to degradation by photochemically produced oxidants. The most important of these in the troposphere is the hydroxyl radical (•OH). diva-portal.org
The reaction with hydroxyl radicals is considered the primary atmospheric sink for many volatile organic compounds. diva-portal.org The process typically involves the abstraction of a hydrogen atom from the organic molecule by the highly reactive •OH radical, initiating a chain of reactions that ultimately breaks down the compound. diva-portal.org
Role of Iron-Bearing Minerals and Carbonaceous Materials in Abiotic Dechlorination
Abiotic degradation, independent of microbial activity, can be a significant process for chlorinated compounds in soil and sediments, often catalyzed by the surfaces of common minerals and carbonaceous materials. researchgate.net
Iron-Bearing Minerals: Minerals containing reduced iron (Fe(II)), such as pyrite (B73398) (FeS₂), magnetite (Fe₃O₄), green rust, and siderite (FeCO₃), can act as reductants, facilitating the dechlorination of organic compounds. researchgate.net The mineral surface provides a site for electron transfer to the chlorinated molecule, leading to its degradation. researchgate.net Studies on chlorinated ethylenes have shown that these minerals can effectively promote abiotic reductive dechlorination. dtic.mil The reaction rates and pathways can be influenced by factors like the type of mineral, its surface area, and the surrounding geochemical conditions. researchgate.net
Carbonaceous Materials: Materials like activated carbon and biochar can also mediate abiotic degradation. researchgate.net Their primary role is often adsorption, which concentrates contaminants from water. However, their surfaces can also have catalytic properties. For example, activated carbon has been shown to accelerate the dehydrochlorination of γ-hexachlorocyclohexane. researchgate.net The functional groups on the surface of these materials can participate in the reaction, enhancing the rate of degradation compared to what would occur in a simple aqueous solution. researchgate.net This catalytic effect means that carbonaceous materials, often used in remediation, may contribute to contaminant destruction in addition to sequestration.
Environmental Persistence and Mobility in Environmental Media
The environmental persistence and mobility of 1,2-dichlorocyclohexane, a chlorinated cycloalkane, are governed by its physicochemical properties and its susceptibility to various degradation processes. As an organochlorine compound, its release into the environment raises concerns regarding the potential for contamination of soil, water, and air. ontosight.ai The compound's behavior in different environmental compartments is dictated by processes such as volatilization, adsorption to soil and sediment, and degradation through both biotic and abiotic pathways.
1,2-Dichlorocyclohexane exists as two primary stereoisomers, cis and trans, which can exhibit different physical properties and conformational dynamics, influencing their environmental distribution. The compound is generally characterized as a colorless liquid with limited solubility in water but high solubility in organic solvents. ontosight.aisolubilityofthings.com This low water solubility suggests a tendency to partition from aqueous phases into organic matter in soil and sediment.
Physicochemical Properties
The environmental transport and fate of a chemical are largely dependent on its physical and chemical properties. Key parameters for 1,2-dichlorocyclohexane are summarized in the table below. It is important to note that specific experimental data for some environmental parameters, such as the Henry's Law constant and soil adsorption coefficient (Koc), are not widely available. tcichemicals.comchemicalbook.in
Table 1: Physicochemical Properties of 1,2-Dichlorocyclohexane
| Property | Value | Isomer | Reference |
|---|---|---|---|
| Molecular Formula | C₆H₁₀Cl₂ | General | ontosight.ai |
| Molecular Weight | 153.05 g/mol | General | chemsrc.comnih.gov |
| Boiling Point | 194-198°C at 760 mmHg | General | ontosight.ailookchem.com |
| Density | ~1.14 - 1.23 g/cm³ | General | ontosight.aichemsrc.com |
| Vapor Pressure | 0.333 mmHg at 25°C | cis- | chemsrc.com |
| Water Solubility | Slightly soluble / Insoluble | ontosight.aisolubilityofthings.comontosight.ai | |
| LogP (Octanol-Water Partition Coefficient) | 2.775 | cis- | chemsrc.com |
Mobility in Environmental Media
Mobility in Soil: The mobility of 1,2-dichlorocyclohexane in soil is primarily controlled by its adsorption to soil organic carbon. This is quantified by the soil adsorption coefficient (Koc). chemsafetypro.com While direct experimental Koc values for 1,2-dichlorocyclohexane are scarce, an estimated value can be derived from its octanol-water partition coefficient (LogP). tcichemicals.comchemicalbook.inchemsafetypro.com The LogP for cis-1,2-dichlorocyclohexane (B86984) is reported as 2.775. chemsrc.com Using common estimation equations, this LogP value suggests a Koc in the range of "medium" mobility (Koc 150-500) to "low" mobility (Koc 500-2000) based on the McCall classification system. chemsafetypro.com A higher Koc value indicates stronger adsorption to soil particles and less potential for leaching into groundwater. chemsafetypro.com The presence of organic matter is a key factor, with higher organic content leading to greater adsorption. bibliotekanauki.pl
Mobility in Water: When released into water, the fate of 1,2-dichlorocyclohexane is influenced by its low water solubility and moderate volatility. ontosight.aichemsrc.com For similar chlorinated hydrocarbons, volatilization from water surfaces to the atmosphere is a significant removal process. epa.govusgs.gov Due to its hydrophobic nature (indicated by its LogP), the compound will also tend to partition from the water column into sediments, especially those with high organic content. researchgate.net
Mobility in Air: The compound's vapor pressure indicates that it can exist in the atmosphere. chemsrc.com Once in the air, its persistence is determined by its reactivity with atmospheric oxidants, such as photochemically produced hydroxyl radicals. For many chlorinated compounds, this is a primary degradation pathway. epa.gov The relatively long atmospheric lifetime of some related compounds allows for considerable dispersal from source areas. epa.gov
Environmental Persistence and Degradation
The persistence of 1,2-dichlorocyclohexane in the environment depends on its resistance to abiotic and biotic degradation processes.
Abiotic Degradation:
Hydrolysis: 1,2-Dichlorocyclohexane can undergo hydrolysis to form products such as cyclohexanol (B46403). ontosight.ai The rate of hydrolysis for chlorinated alkanes is often slow under neutral pH conditions but can be influenced by pH and the presence of catalysts. researchgate.net For example, studies on other chlorinated compounds have shown that activated carbon can catalyze dehydrochlorination reactions. researchgate.net
Photolysis: Exposure to solar radiation can lead to the photolytic degradation of chlorinated compounds. Research on related chloro-nitroso-compounds demonstrates that photolysis proceeds via C-NO bond cleavage, and the product distribution is highly dependent on the solvent and other conditions. rsc.org However, specific data on the photolysis half-life of 1,2-dichlorocyclohexane in water or air is limited.
Biotic Degradation: Biodegradation of 1,2-dichlorocyclohexane can occur, though the rate and extent are dependent on environmental conditions and the presence of adapted microbial communities. ontosight.ai Studies on the analogous compound 1,2-dichloroethane show that certain bacteria can utilize it as a carbon source. nih.govnih.gov The degradation pathway often begins with a hydrolytic dehalogenation step, catalyzed by a haloalkane dehalogenase enzyme, to produce 2-chloroethanol, which is then further metabolized. nih.govnih.gov The presence of such microbial pathways suggests that under favorable conditions, bioremediation of 1,2-dichlorocyclohexane could be possible.
Table 2: Summary of Environmental Fate of 1,2-Dichlorocyclohexane
| Compartment | Key Process | Expected Persistence/Mobility | Reference |
|---|---|---|---|
| Soil | Adsorption (Sorption) | Medium to Low mobility; persistence increases with soil organic matter content. Potential for leaching exists but is limited by sorption. | chemsafetypro.combibliotekanauki.pl |
| Water | Volatilization & Partitioning to Sediment | Moderate persistence in the water column due to volatilization. Tends to accumulate in sediments. | epa.govresearchgate.net |
| Air | Photolysis (Reaction with OH radicals) | Persistence depends on atmospheric conditions and reactivity with radicals. Potential for long-range transport. | epa.gov |
| Overall | Biodegradation & Abiotic Degradation | Considered to have potential for environmental persistence. Degradation is possible via hydrolysis and microbial action, but rates can be slow depending on conditions. | ontosight.airesearchgate.netsolubilityofthings.com |
Based on a comprehensive review of available scientific literature, there is a significant lack of specific toxicological data for the chemical compound 1,2-dichlorocyclohexane . The search for information regarding its neurotoxic effects, carcinogenic potential, mechanisms of oxidative stress, and cellular disruption did not yield specific research findings necessary to construct the requested article.
The majority of toxicological research in this chemical class has been focused on a similarly named but structurally different compound, 1,2-dichloroethane (also known as ethylene (B1197577) dichloride or EDC).
Due to the strict requirement to focus solely on "1,2-Dichlorohexane" and the absence of relevant scientific studies for this specific compound, it is not possible to generate the detailed article as outlined in the user's instructions.
If the intended compound of interest was 1,2-dichloroethane , a substantial body of research exists that would allow for a thorough examination of its toxicological mechanisms. Please clarify if you wish to proceed with an article on 1,2-dichloroethane .
Toxicological Mechanisms and Biological Interactions of 1,2 Dichlorocyclohexane
Organ-Specific Toxicological Insights
Hepatorenal Toxicity Mechanisms
No studies specifically investigating the hepatorenal toxicity mechanisms of 1,2-dichlorohexane were identified in the search results. Research in this area for similar compounds, such as 1,2-dichloroethane (B1671644), indicates potential for liver and kidney damage, but these findings cannot be attributed to this compound. nih.gov
Neurotoxicity Mechanisms: Blood-Brain Barrier Damage, Neurotransmitter Alterations, Calcium Overload, Brain Edema
There is no available information in the search results detailing the neurotoxicity mechanisms of this compound. The extensive body of research on neurotoxicity, including effects on the blood-brain barrier, neurotransmitter systems, calcium homeostasis, and the induction of brain edema, is focused on 1,2-dichloroethane. nih.govnih.govnih.govnih.govfrontiersin.org This information is not applicable to this compound.
Developmental Toxicity Studies
No developmental toxicity studies for this compound were found. Toxicological profiles for related compounds, like 1,2-dichloroethene, also note a lack of data in this area. clu-in.org
Genotoxicity Assessments
No studies assessing the genotoxicity of this compound were identified. Genotoxicity data is available for other short-chain chlorinated alkanes like 1,2-dichloroethane and 1,2-dichloropropane (B32752), but these assessments are compound-specific. nih.govhealthcouncil.nlresearchgate.net
Due to the absence of specific scientific data for this compound in the provided search results, the generation of the requested article cannot be completed.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate
1,2-Dichlorohexane functions as a foundational molecule, or building block, for constructing larger, more complex chemical structures. sigmaaldrich.com Its bifunctional nature allows it to act as a precursor or intermediate in several fields of chemical manufacturing.
Research indicates that this compound is utilized as a component in the formulation of some pesticides. ontosight.ai Its role as an intermediate in the production of agrochemicals stems from its capacity to introduce a six-carbon chain with reactive sites into a target molecule. ontosight.aiganeshremedies.com
While broadly classified as an intermediate in chemical production, which can include pharmaceuticals, specific, widely documented examples of this compound as a direct precursor in the synthesis of major pharmaceutical drugs are not prominent in available research. ontosight.ai However, its structural relative, trans-1,2-dichlorocyclohexane (B1586812), is listed in catalogs that supply building blocks for pharmaceutical drug therapy development. cymitquimica.comsigmaaldrich.com Dichlorinated alkanes, such as 1,2-dichloropentane, are used as research chemicals to synthesize compounds with potential anticancer activity, suggesting a possible application space for this compound. echemi.com
The primary application of this compound in organic synthesis is as a research chemical and building block. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Organic building blocks are functionalized molecules that serve as the basic components for assembling more complex molecular architectures. sigmaaldrich.com this compound is used in laboratory settings for direct chlorination and oxidation reactions of other organic substrates. chemicalbook.com The reactivity of its C-Cl bonds allows it to undergo nucleophilic substitution to introduce other functional groups or dehydrohalogenation to form alkenes, making it a versatile tool for synthetic chemists. cymitquimica.com
Table 1: Summary of this compound as a Synthetic Intermediate
| Application Area | Role of this compound | Research Finding |
| Agrochemicals | Component in pesticide formulations. ontosight.ai | Used as an intermediate in the production of agricultural chemicals. ontosight.ai |
| Pharmaceuticals | General chemical intermediate. ontosight.ai | Its analog, 1,2-dichlorocyclohexane (B75773), is used in pharmaceutical development contexts. cymitquimica.comsigmaaldrich.com |
| Organic Synthesis | Research chemical and building block. chemicalbook.com | Employed in laboratory-scale chlorination and oxidation reactions. chemicalbook.com |
Reagent in Stereochemical Studies
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, often utilizes model compounds to investigate reaction mechanisms and conformational analysis. pdx.edu While this compound has chiral centers and thus exists as stereoisomers, it is its cyclic analog, 1,2-dichlorocyclohexane, that is extensively cited and studied in this context. msu.edu
1,2-dichlorocyclohexane has three distinct configurational isomers: a cis-isomer and a pair of trans-enantiomers ((R,R) and (S,S)). msu.edulibretexts.org The rigid, yet conformationally mobile, chair structure of the cyclohexane (B81311) ring makes these isomers ideal for studying the effects of stereochemistry on the properties and reactivity of molecules. pdx.edumsu.edu The cis-isomer is a meso compound, while the trans-isomers are chiral and can be resolved. pdx.edulibretexts.org The distinct spatial arrangements of the chlorine atoms in these isomers allow for detailed investigations into reaction mechanisms like nucleophilic substitution and elimination. brainly.com
Catalytic Applications in Halogenation Reactions (e.g., Pd-catalyzed mechanisms)
This compound is typically a product of halogenation reactions rather than a reagent or catalyst within them. The addition of chlorine (Cl₂) to an alkene is a fundamental organic reaction known as halogenation. chemguide.co.uk For instance, the reaction of hex-1-ene with chlorine gas results in the formation of this compound. coconote.appcoconote.app This reaction proceeds readily at room temperature. chemguide.co.uk
The mechanism for the halogenation of alkenes, such as the chlorination of cyclohexene (B86901) to give trans-1,2-dichlorocyclohexane, is stereoselective and proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com There is no evidence in the surveyed literature to suggest that this compound itself is used as a catalyst or a key reagent in palladium-catalyzed or other catalytic halogenation processes. Such processes typically involve a source of the halogen and a metal catalyst to facilitate the reaction on a different substrate.
Advanced Characterization and Computational Modeling of 1,2 Dichlorocyclohexane
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool to predict and rationalize the behavior of 1,2-dichlorocyclohexane (B75773) conformers. Through sophisticated calculations, researchers can determine relative energies, optimized geometries, and the influence of the surrounding environment on conformational stability.
The relative stability of the diaxial (aa) and diequatorial (ee) conformers of trans-1,2-dichlorocyclohexane (B1586812) has been a subject of extensive theoretical investigation. Various levels of theory, including Density Functional Theory (DFT) methods like B3LYP and B3P86, Møller-Plesset perturbation theory (MP2), and Quadratic Configuration Interaction with Singles and Doubles (QCISD), have been employed to calculate the conformational energies. acs.orgepa.gov
In the gas phase, high-level calculations consistently show a preference for the diaxial conformer, which is counterintuitive based on simple steric hindrance models. acs.orgepa.gov For instance, calculations at the CCSD/6-311+G(2df,p) level indicate a 60% population for the diaxial conformer in the gas phase. researchgate.net This preference for the diaxial form in the gas phase is attributed to the mitigation of Pauli repulsion between the axial C-Cl and axial C-H bonds. Studies have found that the best agreement with experimental data is often achieved with the QCISD/6-311+G(2df,p) level of theory. acs.orgepa.gov
A comparative study benchmarking various computational methods against the highly accurate DLPNO-CCSD(T) method found that MP2 calculations provide a very low mean error (0.35 kcal mol⁻¹), followed by B3LYP (0.69 kcal mol⁻¹). nih.gov The choice of basis set is also crucial, with sets like 6-311G* and 6-311+G(2df,p) being commonly used for these systems. acs.orgepa.gov
Table 1: Calculated Conformational Energy Differences (ΔE = E_ee - E_aa) for trans-1,2-Dichlorocyclohexane in the Gas Phase This table is interactive. Click on headers to sort.
| Method | Basis Set | ΔE (kcal/mol) | Predicted Dominant Conformer |
|---|---|---|---|
| MP2 | 6-311G* | > 0 | Diaxial |
| B3LYP | aug-cc-pVTZ | > 0 | Diaxial (51.2% aa) nih.gov |
| QCISD | 6-311+G(2df,p) | > 0 | Diaxial acs.orgepa.gov |
Geometry optimization calculations are essential for determining the minimum energy structures and the precise bond lengths and angles of each conformer. faccts.de These calculations reveal significant structural differences between the diaxial (aa) and diequatorial (ee) forms of trans-1,2-dichlorocyclohexane. nih.gov
For the cyclohexane (B81311) ring, the presence of an axial chlorine substituent causes a local flattening of the ring structure. acs.orgepa.gov However, this effect is localized and does not extend to the more distant carbon atoms within the ring. acs.orgepa.gov Analysis of the optimized geometries shows no evidence of significant 1,3-diaxial interactions between the halogen and the axial hydrogens. acs.orgepa.gov
Key bond parameters obtained from electron diffraction experiments, which are aided by theoretical calculations, highlight the structural variations. nih.govacs.org The C-Cl bond is longer in the axial position compared to the equatorial position. researchgate.netacs.org Furthermore, the bond angles and torsion angles involving the chlorine atoms differ substantially between the two conformers. nih.gov
Table 2: Selected Optimized Geometric Parameters for trans-1,2-Dichlorocyclohexane (aa and ee conformers) from Gas-Phase Electron Diffraction Aided by MO Calculations This table is interactive. Click on headers to sort.
| Parameter | Diaxial (aa) Conformer | Diequatorial (ee) Conformer | Reference |
|---|---|---|---|
| C-Cl bond length (Å) | 1.806(2) | 1.787(2) | nih.gov |
| bond length (Å) | 1.525(4) | 1.525(6) | nih.gov |
| ∠C2-C1-Cl angle (°) | 107.3(3) | 111.5(3) | nih.gov |
| ∠C1-C2-C3 angle (°) | 113.9(5) | 111.6(5) | nih.gov |
The conformational equilibrium of trans-1,2-dichlorocyclohexane is highly sensitive to the solvent environment. While the diaxial conformer is preferred in the gas phase, the diequatorial conformer becomes more stable in solution. researchgate.netresearchgate.net This reversal of stability is a classic example of solvent effects.
Computational models, such as the Self-Consistent Isodensity Polarizable Continuum Model (SCIPCM), have been successfully used to calculate and explain these solvent effects. acs.orgepa.govresearchgate.net The SCIPCM model treats the solvent as a polarizable continuum that interacts with the solute's charge distribution. acs.orgepa.gov The diequatorial conformer has a larger dipole moment than the diaxial conformer. In a polar solvent, the diequatorial conformer is better stabilized by the reaction field of the solvent, thus lowering its relative energy and shifting the equilibrium in its favor. researchgate.net In non-polar solvents, the diequatorial conformer is also favored, though to a lesser extent than in polar solvents.
Spectroscopic Techniques for Structural Elucidation and Dynamics
Experimental techniques are crucial for validating computational predictions and providing direct insight into the molecular structure and dynamic behavior of 1,2-dichlorocyclohexane.
Gas-phase electron diffraction (GED) is a primary experimental method for determining the molecular structures and conformational compositions of molecules like trans-1,2-dichlorocyclohexane in the vapor phase. acs.org The analysis of GED data is complex and is typically aided by results from high-level molecular orbital calculations. researchgate.netnih.govacs.org
Electron diffraction studies performed at 100°C determined the gas-phase composition of trans-1,2-dichlorocyclohexane to be approximately 60(4)% diaxial (aa) conformer and 40(4)% diequatorial (ee) conformer. researchgate.netnih.gov This experimental finding confirms the theoretical predictions that the diaxial form is more stable in the gas phase. researchgate.net The GED analysis also provides precise values for bond lengths and angles for both conformers, which are in good agreement with the optimized geometries from theoretical calculations. nih.govacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics and preferences of 1,2-dichlorocyclohexane in solution. researchgate.net The interconversion between the diaxial and diequatorial conformers can be monitored by analyzing NMR spectra at different temperatures. aip.org
Studies using Fourier transform ¹³C NMR have investigated the internal site exchange coupled with the molecular reorientation process. aip.org By performing a numerical line shape analysis of the spectra over a range of temperatures that includes the coalescence region, the details of the site dynamics can be extracted. aip.org Furthermore, ¹H NMR spectroscopy can distinguish between cis and trans isomers, as the coupling constants between axial and equatorial protons are different for each configuration. In trans-1,2-dichlorocyclohexane, the distinct chemical environments of the protons in the axial and equatorial positions lead to characteristic splitting patterns that reflect the conformational equilibrium in a given solvent.
Dielectric Studies for Internal Site Exchange and Molecular Reorientation
Following a comprehensive search of available scientific literature, detailed research findings, including specific data from dielectric spectroscopy studies focusing on the internal site exchange and molecular reorientation of 1,2-dichlorohexane, could not be located.
Dielectric spectroscopy is a powerful technique for investigating the conformational dynamics of polar molecules. For a molecule like this compound, which possesses a flexible aliphatic chain and polar carbon-chlorine bonds, such studies would theoretically provide valuable insights. The rotation around the C-C bonds leads to various conformational isomers (rotamers), each with a distinct dipole moment. The transition between these conformations is known as internal site exchange.
A typical dielectric study would involve measuring the complex dielectric permittivity as a function of frequency and temperature. The resulting spectra could reveal relaxation processes corresponding to:
Internal site exchange: The interchange between different conformational states, which modulates the net dipole moment.
Analysis of these relaxation processes would yield parameters like relaxation times and activation energies, quantifying the dynamics of these motions. However, specific experimental data or detailed modeling for this compound is not present in the accessed research databases.
In contrast, extensive research, including detailed dielectric and NMR studies, has been published for the cyclic analogue, trans-1,2-dichlorocyclohexane . otterbein.eduaip.orgresearchgate.net These studies interpret the complex dielectric permittivity in terms of a dynamical model involving internal site exchange (the chair-to-chair interconversion) coupled to a cooperative, solvent-controlled molecular reorientation process. otterbein.eduaip.orgresearchgate.net While these findings for the cyclohexane derivative are significant, the data cannot be extrapolated to the acyclic this compound due to fundamental differences in molecular structure, flexibility, and the nature of their conformational landscapes.
Future Research Directions and Methodological Advancements
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 1,2-dichlorohexane, while established, presents opportunities for improvement in line with the principles of green chemistry. Current methods often involve radical chlorination of cyclohexane (B81311), which can be unselective and lead to a mixture of isomers, or multi-step routes for specific stereoisomers. vaia.com Future research is essential to develop more atom-economical, energy-efficient, and environmentally benign synthetic pathways.
Key research objectives in this area include:
Catalyst Development: The exploration of novel catalysts to replace traditional reagents is a primary goal. numberanalytics.com Research into highly efficient and reusable catalysts, such as supported metal catalysts, could enhance reaction selectivity and efficiency, thereby minimizing waste. wechemglobal.com For instance, manganese complexes have been noted for their potential catalytic activity in functionalizing cyclohexane, which could be extended to targeted dichlorination. mdpi.com
Alternative Chlorinating Agents: Investigating alternative chlorinating agents that are safer and more selective than those currently used is crucial. For example, the use of trichloroisocyanuric acid in aqueous acetone (B3395972) has been explored for creating chlorohydrins from alkenes, which are precursors to epoxides. scielo.br Similar green approaches could be adapted for the dichlorination of cyclohexene (B86901).
Process Optimization: Optimizing reaction conditions by lowering temperature and pressure, shortening reaction times, and developing continuous flow processes can significantly improve atom economy and reduce energy consumption. wechemglobal.com This aligns with the broader goal of making chemical manufacturing more sustainable. numberanalytics.com
Deeper Elucidation of Environmental Degradation Pathways and Microbial Interactions
The environmental persistence and fate of chlorinated hydrocarbons like this compound are of significant concern. solubilityofthings.com While it is known to be toxic to aquatic life and can contaminate soil and water, the specific pathways of its environmental degradation are not fully understood. ontosight.aiontosight.ai
Future research should focus on:
Biodegradation Studies: Identifying and characterizing microbial consortia or specific bacterial strains capable of degrading this compound. This involves isolating microorganisms from contaminated sites and studying their metabolic pathways for dehalogenation. While information exists for similar compounds like 1,2-dichloroethene, which can be degraded anaerobically, specific data for the hexane (B92381) derivative is needed. cdc.gov
Abiotic Degradation Mechanisms: Investigating abiotic degradation processes such as phototransformation in air, water, and soil, as well as hydrolysis. europa.eu Studies on the optical properties of similar compounds suggest that exposure to solar radiation can alter their molecular composition, a factor that needs to be quantified for this compound to model its environmental fate accurately.
Modeling Environmental Transport: Developing comprehensive models for the transport and distribution of this compound in different environmental compartments. This includes studying its adsorption/desorption behavior in soil and its potential to leach into groundwater. cdc.goveuropa.eu
Advanced Toxicological Modeling and Risk Assessment Methodologies
Given the known toxicity of this compound from animal studies, which indicate potential for liver and kidney damage upon prolonged exposure, more sophisticated methods are needed to assess the risk to human health and ecosystems. ontosight.aiontosight.ai
Advancements in this area should include:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models to predict the toxicity of this compound and related chlorinated alkanes. Such models use molecular descriptors to estimate toxicological endpoints, reducing the need for extensive animal testing. qsardb.org
Physiologically Based Pharmacokinetic (PBPK) Modeling: Creating PBPK models to simulate the absorption, distribution, metabolism, and excretion of this compound in different species, including humans. This would help in extrapolating toxicological data from animals to humans and in understanding potential accumulation in tissues like adipose tissue. cdc.gov
In Vitro and High-Throughput Screening: Employing advanced in vitro methods, such as cell-based assays, to investigate mechanisms of toxicity, including oxidative stress and genotoxicity. High-throughput screening can efficiently evaluate the toxic potential of this compound and its metabolites.
Comprehensive Risk Assessment Frameworks: Integrating data from multiple sources (e.g., exposure monitoring, hazard identification, dose-response assessment) into a holistic risk assessment framework. cdema.orgsasom.org This involves identifying specific exposure scenarios, such as occupational exposures, and evaluating the associated risks to vulnerable subpopulations. epa.gov
Exploration of Novel Catalytic and Materials Science Applications
While this compound is primarily used as a chemical intermediate in the synthesis of products like pharmaceuticals and agrochemicals, its unique properties suggest potential for new applications. ontosight.ailookchem.com
Future research could explore:
Precursor for Advanced Materials: Investigating its use as a monomer or cross-linking agent in the synthesis of novel polymers. The presence of two reactive chlorine atoms allows for the formation of various polymeric structures with potentially unique properties.
Probes in Materials Science: Utilizing this compound to study molecular interactions within confined spaces. Research has already been conducted on the conformational changes of trans-1,2-dichlorocyclohexane (B1586812) when adsorbed in zeolites, which provides insight into host-guest chemistry and the influence of microporous environments on molecular stability. acs.org These studies can be expanded to other nanomaterials.
Catalysis Research: Employing this compound as a substrate or solvent in fundamental catalytic studies. Its distinct stereoisomers and conformers can be used to probe the stereoselectivity and mechanisms of new catalytic systems.
Solvent for Specific Processes: Evaluating its potential as a specialized solvent in applications where its specific polarity and boiling point are advantageous. lookchem.com
Resolution of Discrepancies between Theoretical and Experimental Conformational Data
The conformational analysis of this compound, particularly the trans isomer, is a classic topic in stereochemistry that continues to present challenges. A notable discrepancy exists between simple theoretical predictions and experimental findings regarding the relative stability of the diaxial (aa) and diequatorial (ee) conformers. While introductory principles might suggest the diequatorial form is more stable to avoid 1,3-diaxial interactions, both high-level calculations and experimental data for the gas phase show a preference for the diaxial conformer. acs.orgpharmacy180.comresearchgate.net
Future research should aim to resolve these discrepancies through:
High-Level Computational Chemistry: Applying state-of-the-art computational methods, such as coupled-cluster theory (e.g., CCSD(T)), with extensive basis sets to provide more accurate calculations of the energy differences between conformers. acs.org These methods can better account for subtle electronic effects, such as Pauli repulsion and electrostatic interactions, that influence conformational preference. researchgate.net
Advanced Spectroscopic Techniques: Using modern spectroscopic methods, including advanced NMR techniques and high-resolution microwave spectroscopy, to obtain more precise experimental data on conformational populations and geometries in both the gas phase and in various solvents.
Solvent Effect Modeling: Developing and refining implicit and explicit solvent models in computational chemistry to more accurately predict how solvent polarity influences the conformational equilibrium. acs.org Experiments show that the equilibrium shifts towards the more polar diequatorial conformer in solution, a phenomenon that theoretical models must accurately replicate.
Systematic Studies: Performing systematic investigations across a range of dihalocyclohexanes (e.g., involving fluorine, bromine) to build a more comprehensive understanding of the interplay between steric and electronic effects that govern conformational preferences. acs.org
Table 1: Comparison of Theoretical and Experimental Data for trans-1,2-Dichlorocyclohexane Conformational Preference
| Method | Phase | Finding | Reference |
|---|---|---|---|
| Electron Diffraction | Gas | The diaxial (aa) conformer has a population of 60(4)%. | researchgate.net |
| B3LYP/aug-cc-pVTZ Calculation | Gas | The predicted population of the diaxial (aa) conformer is 51.2%. | researchgate.net |
| MP2/cc-pVTZ Calculation | Gas | The diaxial (aa) conformer is preferred by 1.2 kcal/mol. | rsc.org |
| Coupled-Cluster Theory (CCSD(T)) | Gas | Predicts diaxial (aa) population of ~60%, aligning with electron diffraction data. | |
| NMR Spectroscopy | Solution (Non-polar) | Favors the diequatorial (ee) conformer (34% ee vs. 50% in gas phase). |
Q & A
Q. How can researchers design dose-response experiments to evaluate the cytotoxic effects of this compound?
- Methodology : Conduct antiproliferative assays using cell lines (e.g., cancer cells) with concentrations ranging from 5–45 µM. Normalize growth inhibition against controls (e.g., DMSO) and use statistical tools like ANOVA to analyze variance. Include structurally analogous compounds (e.g., dichlorobenzene) for comparative mechanistic insights .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify chlorine substitution patterns. Complement with Fourier-Transform Infrared (FTIR) spectroscopy to detect C-Cl stretching vibrations (~550–650 cm⁻¹). Validate spectral data against computational simulations (e.g., DFT) .
Advanced Research Questions
Q. How can discrepancies between experimental and computational thermodynamic data for this compound be resolved?
- Methodology : Perform sensitivity analysis on computational models (e.g., molecular dynamics simulations) to account for intermolecular interactions. Replicate experimental conditions (e.g., temperature ranges, solvent effects) and cross-check with high-precision calorimetry data. Use systematic error assessment frameworks, such as those in toxicological reviews, to identify bias sources .
Q. What catalytic mechanisms are applicable to the synthesis of this compound, and how do reaction conditions influence yield?
- Methodology : Adapt heterogenous-homogenous catalytic systems (e.g., FeCl₃/NaCl) from ethylene chlorination studies. Optimize catalyst loading (e.g., 5–10 wt%) and reaction temperature (80–120°C) to minimize byproducts like 1,6-dichlorohexane. Monitor reaction kinetics via GC-MS and characterize surface intermediates (e.g., Na[Fe(C₂H₄Cl)₄]) using X-ray diffraction .
Q. How can systematic review methodologies improve risk assessment of this compound in laboratory environments?
- Methodology : Follow ATSDR’s toxicological review framework:
- Step 1 : Identify exposure routes (inhalation, dermal) and critical health outcomes (e.g., respiratory effects).
- Step 2 : Conduct bias risk assessments (e.g., Newcastle-Ottawa Scale) for epidemiological studies.
- Step 3 : Synthesize data using meta-analysis to quantify hazard ratios .
Q. What interdisciplinary approaches are needed to analyze the environmental persistence of this compound?
- Methodology : Combine biodegradation assays (e.g., OECD 301F) with computational QSAR models to predict half-lives in soil/water. Use mass spectrometry to track degradation metabolites. Cross-reference regulatory guidelines (e.g., UN Transport Class 9) for environmental hazard classification .
Data Analysis and Reporting Standards
Q. How should researchers address contradictions in experimental data on this compound’s solubility parameters?
- Methodology : Apply rigorous statistical methods (e.g., Grubbs’ test) to identify outliers. Replicate experiments under controlled conditions (e.g., 25°C, inert atmosphere) and compare with CRC solubility data in ethanol and chloroform. Publish raw datasets with uncertainty margins (e.g., ±0.15% for heat capacity) to enhance reproducibility .
Q. What are the best practices for documenting synthetic pathways and byproduct formation in this compound production?
- Methodology : Use reaction mass balance calculations to track yields and byproducts (e.g., 1,1- or 1,3-isomers). Include detailed NMR/GC-MS chromatograms in supplementary materials. Follow IUPAC nomenclature and report CAS numbers (2162-92-7) to avoid ambiguity .
Toxicological and Mechanistic Studies
Q. What in vitro models are suitable for probing the neurotoxic potential of this compound?
- Methodology : Use primary neuronal cultures or neuroblastoma cell lines exposed to this compound (10–100 µM). Assess mitochondrial dysfunction (e.g., JC-1 staining) and oxidative stress markers (e.g., glutathione depletion). Compare results with structurally similar neurotoxicants (e.g., 1,2-dichloroethane) .
Q. How can researchers differentiate between direct and indirect cytotoxic effects of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
